molecular formula C14H7ClF3N3S B3036310 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienylmethyl)malononitrile CAS No. 339102-34-0

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienylmethyl)malononitrile

Cat. No. B3036310
CAS RN: 339102-34-0
M. Wt: 341.7 g/mol
InChI Key: MSQKFPJUGKRIDL-UHFFFAOYSA-N
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Description

“2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienylmethyl)malononitrile” is a chemical compound with the molecular weight of 245.59 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with a chloro and a trifluoromethyl group, and a malononitrile group attached to a thiophene ring . The InChI code for this compound is 1S/C9H3ClF3N3/c10-7-1-6 (9 (11,12)13)4-16-8 (7)5 (2-14)3-15/h1,4-5H .


Physical And Chemical Properties Analysis

This compound has a boiling point of 210°C . It’s a solid at room temperature and has a molecular weight of 245.59 .

Scientific Research Applications

Synthesis and Formation

  • The compound is used as a precursor in the synthesis of pyridopyrimidine and fused pyridopyrimidine derivatives, with some showing potent antimicrobial activity (Rashad et al., 2005).
  • It's involved in the reaction of malononitrile with α-chloro acetanilides, leading to the formation of various pyridine derivatives (Schäfer & Gewald, 1989).

Chemical Reactions

  • The compound undergoes reactions with dimethylformamide and phosphorus oxychloride, leading to the formation of pyridine derivatives and pyridinedicarbonitriles (Mittelbach & Junek, 1982).
  • It reacts with lithium diisopropylamide and iodine, leading to various iodinated derivatives, useful for further chemical manipulation (Mongin et al., 1998).

Synthesis of Heterocyclic Compounds

  • It's used in the synthesis of 6-aryl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones, a class of compounds with potential applications in various fields (Sa̧czewski et al., 1987).

Novel Synthesis Methods

  • Malononitrile, a key component, is used in a novel synthesis method to produce 3-cyano-2-pyridinone derivatives (Seifi & Sheibani, 2017).
  • It's involved in the preparation of functionalized analogs of tricyanofuran-containing (TCF) push–pull chromophores, offering potential in the field of materials science (Belikov et al., 2018).

Application in Organic Chemistry

  • Used in an efficient one-pot multicomponent approach to synthesize thiazolo[3,2-a]pyridines with potential anticancer activity (Altug et al., 2011).
  • Plays a role in the facile synthesis of thiazolo[3, 2]pyridines containing the pyrazolyl moiety, which demonstrates antimicrobial activity (El-Emary et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiophen-2-ylmethyl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3S/c15-11-4-9(14(16,17)18)6-21-12(11)13(7-19,8-20)5-10-2-1-3-22-10/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQKFPJUGKRIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(C#N)(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601133787
Record name 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienylmethyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienylmethyl)malononitrile

CAS RN

339102-34-0
Record name 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienylmethyl)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339102-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienylmethyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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